Dehydro Nifedipine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

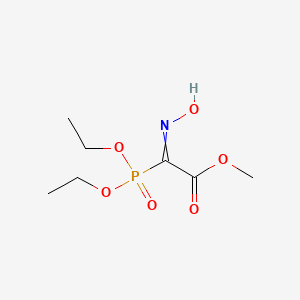

Dehydro Nifedipine-d6 is a synthetic compound derived from the calcium channel blocker nifedipine . It is the main labeled Nifedipine metabolite in human plasma . It is used for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of compounds like Dehydro Nifedipine-d6 is crucial. Tremendous efforts have been made after the discovery of the Biginelli condensation reaction in the synthesis of dihydropyrimidines . Extensive studies have been carried out, from the specific selection of Biginelli adducts to the variation in the formed intermediates to achieve target compounds containing heterocyclic rings, aldehydes, a variety of ketones, halogens, and many other desired functionalities .Molecular Structure Analysis

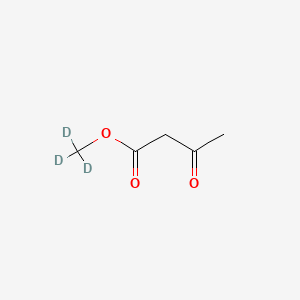

The molecular formula of Dehydro Nifedipine-d6 is C17H10D6N2O6 .Chemical Reactions Analysis

Dehydro Nifedipine-d6 is the deuterium labeled Dehydro Nifedipine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The molecular weight of Dehydro Nifedipine-d6 is 350.36 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Calcium Channel Blocker

Dehydro Nifedipine-d6 is a synthetic compound derived from the calcium channel blocker nifedipine . It is used in research related to the blockage of calcium channels, which play a crucial role in various physiological processes such as muscle contraction and neurotransmitter release .

Hypertension Research

Dehydro Nifedipine-d6 finds its application in the research of hypertension and cardiovascular diseases . It is used in the synthesis of dihydropyrimidines, which act as efficient calcium channel blockers and affect the calcium ions’ intake in vascular smooth muscle, hence managing hypertension .

Ion Channel Research

Dehydro Nifedipine-d6 is also used in the research of ion channels . It is used for the blockage of K+ ions activated by Ca2+ ions in human erythrocytes .

Drug Metabolism Studies

Dehydro Nifedipine-d6 is used in studies related to drug metabolism . Nifedipine undergoes oxidative biotransformation in the human body into pharmacologically inactive metabolites, dehydronifedipine and hydroxydehydro nifedipine carboxylate .

Analytical Chemistry

In the field of analytical chemistry, Dehydro Nifedipine-d6 is used in the development of analytical methods for the determination of nifedipine in biological matrices .

Pharmaceutical Research

Dehydro Nifedipine-d6 is used in pharmaceutical research for the development of new drugs . It is used in the synthesis of various functional groups, which further its applications in the development of new pharmaceutical compounds .

Safety And Hazards

Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it contacts the skin, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHJQGNGLQJPF-LIJFRPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661880 |

Source

|

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Nifedipine-d6 | |

CAS RN |

125464-52-0 |

Source

|

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)